Ethyl 4-(morpholine-4-sulfonamido)benzoate
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Overview
Description
Ethyl 4-(morpholine-4-sulfonamido)benzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a morpholine ring attached to a sulfonamide group, which is further connected to a benzoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(morpholine-4-sulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with morpholine and sulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(morpholine-4-sulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Nitro, halo, and other substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-(morpholine-4-sulfonamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials and polymers with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-(morpholine-4-sulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular functions, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-(morpholine-4-sulfonamido)benzoate can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties compared to other sulfonamides .
Properties
IUPAC Name |
ethyl 4-(morpholin-4-ylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-2-20-13(16)11-3-5-12(6-4-11)14-21(17,18)15-7-9-19-10-8-15/h3-6,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJBKDGQCZIBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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